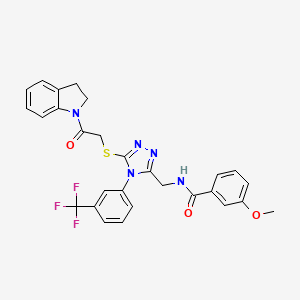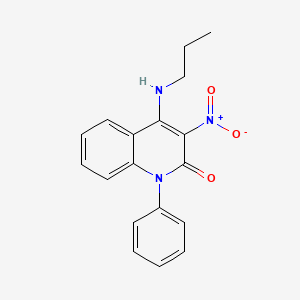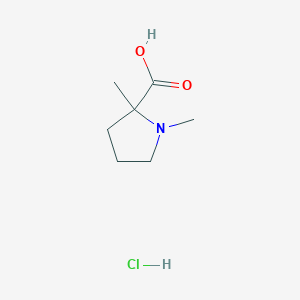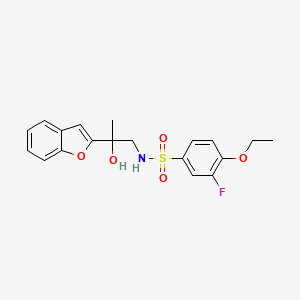![molecular formula C17H22N8O B2885735 5,7-dimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034204-05-0](/img/structure/B2885735.png)
5,7-dimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5,7-dimethyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods. One such method involves intermediate derivatization methods (IDMs) to enhance the potency of the compounds . The structures of these compounds are usually verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as X-ray diffraction . The dihedral angles between the ring systems and the pyrazole rings can provide insights into the molecular structure .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex. The activity of these compounds can be influenced by the substituent on the phenyl group. For instance, an electron-drawing group can have a greater effect than a neutral group or a donor-drawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the melting point, 1HNMR, 13CNMR, and HRMS can be used to confirm the compounds .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This suggests that such compounds could be potential pharmacophores for the preparation of safe and effective antileishmanial agents .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The results revealed that the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This indicates the potential of these compounds in the development of antimalarial drugs .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 . The study showed that compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that these compounds could be used in the development of drugs targeting specific proteins or enzymes .
Synthesis of New Drugs
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Antiviral Activity
The newly synthesized derivatives were evaluated for their antiviral activity against tobacco mosaic virus . This suggests that these compounds could potentially be used in the development of antiviral drugs .
Wirkmechanismus
Target of Action
Compounds with similar structures have shown cytotoxic activities against various cell lines .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
Similar compounds have been found to affect various cellular pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have shown various adme properties .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-10-8-12(3)25-17(18-10)20-15(23-25)16(26)19-13-4-6-24(7-5-13)14-9-11(2)21-22-14/h8-9,13H,4-7H2,1-3H3,(H,19,26)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQLOKTYJDMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4C(=CC(=NC4=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2885652.png)
![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)


![1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2885659.png)
![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)
![7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2885666.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)


![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2885673.png)
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)
